molecular formula C14H14N4S2 B3049806 1-Phenyl-3-(phenylcarbamothioylamino)thiourea CAS No. 2209-59-8

1-Phenyl-3-(phenylcarbamothioylamino)thiourea

Cat. No.: B3049806
CAS No.: 2209-59-8
M. Wt: 302.4 g/mol
InChI Key: LUXQOROGFLZHGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiourea derivatives can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another study demonstrated that 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives were designed, synthesized, and comprehensively evaluated .


Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions. For instance, bifunctional thiourea derivatives can catalyze the Michael reaction of malonates with various nitro olefins in high enantioselectivity .

Scientific Research Applications

Synthesis and Evaluation for Anti-nociceptive Activity

1-Phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea derivatives have been synthesized and evaluated for anti-nociceptive activity. These compounds, including compound 3, showed promising activity against various pain inductions in mice, comparable to some well-known non-steroidal anti-inflammatory and analgesic drugs (Lorena dos Santos et al., 2008).

Activation of Autophagy in Zebrafish Embryos

1-Phenyl 2-thiourea (PTU) is known to inhibit tyrosinase and improve optical transparency in zebrafish embryos. A study revealed that PTU induces autophagic activation in various tissues and organs of zebrafish embryos, which could impact autophagy-related studies using PTU-treated zebrafish embryos (Xiang-Ke Chen et al., 2020).

Protection Against Neurotoxicity

1-Phenyl-3-(2-thiazolyl)-2-thiourea has demonstrated protective effects against the neurotoxicity of substances like 5,7-dihydroxytryptamine in the mouse atrium (B. Allis & G. Cohen, 1977).

Impact on Zebrafish Cranial Neural Crest and Muscle Development

Studies show that 1-phenyl 2-thiourea can sensitize zebrafish cranial neural crest and extraocular muscle development to changes in retinoic acid and IGF signaling. It has been observed to alter the threshold of different signaling pathways important during craniofacial development (Brenda L. Bohnsack et al., 2011).

Regioselectivity in Cyclization Reactions

The regioselectivity of cyclization reactions involving 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea has been investigated, providing insights into the structure and reactivity of such compounds (L. Perekhoda et al., 2017).

Characterization and Analysis for Potential Applications

1-Benzyl-3-furoyl-1-phenylthiourea has been studied for its vibrational, electronic properties, and potential for nonlinear optical behavior. Such studies aid in understanding the compound's stability and interaction potential (M. E. D. Lestard et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, 1-Phenyl-2-thiourea, indicates that it is fatal if swallowed and may cause an allergic skin reaction .

Future Directions

Future research could focus on exploring the potential applications of 1-Phenyl-3-(phenylcarbamothioylamino)thiourea in various fields. For instance, one study suggested that synthetic derivatives could be explored in a structure-guided approach toward potent antileishmanial agents .

Properties

IUPAC Name

1-phenyl-3-(phenylcarbamothioylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXQOROGFLZHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944723
Record name N~1~,N~2~-Diphenylhydrazine-1,2-dicarboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2209-59-8
Record name NSC528860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~2~-Diphenylhydrazine-1,2-dicarboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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